4-Ethoxy-6-phenylhexan-2-one
Description
Contextualization within Organic Chemistry of Ketones and Ethers
Ketones are organic compounds that contain a carbonyl group (C=O) where the carbon atom is bonded to two other carbon atoms. quora.comunizin.org This functional group is polar, with the oxygen atom being more electronegative than the carbon atom, leading to a dipole moment. libretexts.org This polarity influences the physical properties of ketones, such as their boiling points and solubility. libretexts.orgwou.edu Ketones are generally more soluble in water than corresponding alkanes but less so than alcohols. wou.edu
Ethers are a class of organic compounds that contain an ether group—an oxygen atom connected to two alkyl or aryl groups. quora.comyoutube.com They are generally less reactive than many other functional groups. The C-O-C bond angle in ethers is typically around 110 degrees, and the oxygen atom has two lone pairs of electrons. youtube.com Ethers can act as hydrogen bond acceptors with protic solvents like water, which allows for some water solubility for smaller ether molecules. wou.edu
The compound 4-Ethoxy-6-phenylhexan-2-one combines these two functional groups. This bifunctionality means that its chemistry will be a composite of the reactions and properties associated with both ketones and ethers. The presence of both a polar carbonyl group and a less reactive ether linkage on the same carbon chain creates a molecule with distinct regions of differing reactivity.
Structural Features and their Significance in Chemical Reactivity
The structure of this compound is characterized by several key features that dictate its chemical behavior:
Ketone Carbonyl Group: The carbonyl group at the 2-position is a primary site for nucleophilic attack. The electrophilic nature of the carbonyl carbon makes it susceptible to reactions with a wide range of nucleophiles. nahrainuniv.edu.iq
Ethoxy Group: The ethoxy group at the 4-position is an ether linkage. Ethers are generally stable and unreactive under many conditions, but they can be cleaved by strong acids. The oxygen atom's lone pairs can also act as a Lewis base.
Alkyl Chain: The hexane (B92381) backbone provides a flexible, non-polar scaffold connecting these functional groups. The stereocenter at the 4-position means that this compound can exist as enantiomers, which may have different biological activities or react differently in chiral environments.
The interplay of these features is crucial. For instance, the electron-withdrawing nature of the carbonyl group can influence the reactivity of adjacent C-H bonds. Conversely, the presence of the bulky phenyl and ethoxy groups can sterically hinder reactions at certain positions.
Historical Overview of Related Phenyl-Substituted Ketone and Ether Chemistry
The study of phenyl-substituted ketones and ethers has a rich history, contributing significantly to the development of organic synthesis.
The synthesis of phenyl ethers, or aromatic ethers, has been a subject of study for over a century. uni.edu Early methods involved the reaction of phenols with alkylating agents. google.com The Williamson ether synthesis, a widely used method, involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.org For diaryl ethers, where two phenyl groups are attached to the oxygen, the Ullmann condensation, which uses a copper catalyst, is a key reaction. wikipedia.orgwikipedia.org Diphenyl ether itself was first identified in the mid-19th century. wikipedia.org
Phenyl ketones have also been central to the advancement of organic chemistry. Friedel-Crafts acylation, discovered in 1877, provided a direct method to synthesize aryl ketones by reacting an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. This reaction remains a fundamental tool for creating carbon-carbon bonds to an aromatic ring. The reactivity of the carbonyl group in phenyl ketones has been extensively studied, including its behavior in oxidation, reduction, and various nucleophilic addition reactions. nahrainuniv.edu.iqwikipedia.org For example, the Dakin oxidation is a reaction of certain ortho- or para-hydroxylated phenyl aldehydes and ketones with hydrogen peroxide. wikipedia.org The study of the photochemical reactions of phenyl ketones has also been a significant area of research. acs.org
The combination of these two functional groups in more complex molecules has been driven by the need for new structures in medicinal chemistry and materials science. The synthesis of such bifunctional molecules often requires careful strategic planning to manage the reactivity of each functional group and to control stereochemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
917574-76-6 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-ethoxy-6-phenylhexan-2-one |
InChI |
InChI=1S/C14H20O2/c1-3-16-14(11-12(2)15)10-9-13-7-5-4-6-8-13/h4-8,14H,3,9-11H2,1-2H3 |
InChI Key |
WFHJZCQPMXQVIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCC1=CC=CC=C1)CC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Ethoxy 6 Phenylhexan 2 One
Conventional Synthetic Approaches to 4-Ethoxy-6-phenylhexan-2-one
Conventional methods for the synthesis of this compound are grounded in fundamental organic reactions. These approaches often involve the sequential formation of carbon-carbon and carbon-oxygen bonds to construct the target molecule.
Reaction of Appropriate Precursors under Reflux Conditions
A plausible and straightforward approach to the synthesis of this compound involves a Michael addition reaction. This method would utilize an α,β-unsaturated ketone precursor, specifically 6-phenylhex-3-en-2-one. The reaction entails the conjugate addition of an ethoxide, sourced from ethanol (B145695), to this precursor. Typically, this reaction is carried out under reflux conditions to ensure sufficient energy is provided to overcome the activation barrier and drive the reaction to completion. A basic catalyst is required to generate the ethoxide nucleophile from ethanol.
The general transformation can be depicted as follows:
6-phenylhex-3-en-2-one + Ethanol --(Base Catalyst, Reflux)--> this compound
The selection of the base is crucial to the success of the reaction, with common choices including sodium ethoxide or other non-nucleophilic bases that can deprotonate ethanol effectively. The reflux is maintained for a duration that allows for the complete consumption of the starting material, which can be monitored by techniques such as thin-layer chromatography (TLC).
Utilization of Specific Reagents (e.g., Ethyl Acetoacetate (B1235776), Phenylacetaldehyde (B1677652), and Bases) in Synthetic Pathways
An alternative conventional synthesis can be envisioned through a multi-step process commencing with an Aldol (B89426) condensation. This pathway would involve the reaction of phenylacetaldehyde and ethyl acetoacetate in the presence of a base. The initial product of this condensation would be an α,β-unsaturated β-keto ester. Subsequent steps of decarboxylation and reduction of the double bond, followed by the introduction of the ethoxy group, would be necessary to arrive at the final product.
A more direct, albeit hypothetical, pathway could involve a Knoevenagel-Doebner condensation followed by a series of transformations. The reaction between phenylacetaldehyde and a suitable active methylene (B1212753) compound, in the presence of a base, would form the carbon skeleton. The introduction of the ethoxy group could then be achieved through a conjugate addition of ethanol to an unsaturated intermediate, similar to the method described in the previous section.
| Reagent/Precursor | Role in Synthesis |
| Ethyl Acetoacetate | A β-keto ester that can serve as a nucleophile in condensation reactions. |
| Phenylacetaldehyde | An aldehyde that provides the phenylethyl portion of the target molecule. |
| Base (e.g., NaOH, NaOEt) | Catalyst for condensation reactions and for generating nucleophiles. |
Advanced Synthetic Transformations for this compound and Analogues
Modern synthetic chemistry offers several advanced methodologies that could be applied to the synthesis of this compound and its analogues. These techniques often provide advantages in terms of efficiency, selectivity, and environmental impact.
Catalytic Synthesis Routes
Catalytic approaches to the synthesis of this compound would likely focus on the key bond-forming steps. For instance, a catalytic asymmetric Michael addition of ethanol to 6-phenylhex-3-en-2-one could be employed to produce an enantiomerically enriched product. Chiral catalysts, such as organocatalysts or metal-ligand complexes, can create a chiral environment that favors the formation of one enantiomer over the other.
Another catalytic strategy could involve a tandem reaction sequence. For example, a palladium-catalyzed cross-coupling reaction could be used to construct the carbon backbone, followed by a catalytic hydroalkoxylation to introduce the ethoxy group. The choice of catalyst and reaction conditions would be critical in controlling the regioselectivity and stereoselectivity of the addition of ethanol across a double or triple bond.
| Catalytic Approach | Potential Application in Synthesis |
| Asymmetric Organocatalysis | Enantioselective Michael addition of ethanol to an unsaturated precursor. |
| Transition Metal Catalysis | Tandem cross-coupling and hydroalkoxylation reactions. |
Mechanochemical Synthesis Techniques
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a solvent-free or low-solvent alternative to traditional solution-phase synthesis. The synthesis of this compound via mechanochemical methods could involve the grinding or milling of the reactants, such as 6-phenylhex-3-en-2-one and a solid-supported ethoxide source, in a ball mill. This technique can lead to shorter reaction times, higher yields, and a reduction in waste generated from solvents. The energy input from the mechanical action can overcome activation barriers and facilitate reactions that might be inefficient in solution.
Multi-component Reaction Strategies for Related Systems
Stereoselective and Enantioselective Synthesis Considerations
The molecular structure of this compound contains a stereocenter at the C4 position, making the stereoselective and enantioselective synthesis of this compound a critical aspect of its production. Achieving high levels of stereocontrol is essential for ensuring the desired biological activity and physicochemical properties of the final product.
One of the most powerful and versatile methods for constructing the β-hydroxy ketone core, a precursor to the target β-ethoxy ketone, is the aldol reaction. nih.govlibretexts.orgyoutube.com The development of asymmetric aldol reactions has provided chemists with the tools to control the absolute and relative stereochemistry of the newly formed stereocenters. nih.govnih.gov For the synthesis of a precursor to this compound, an asymmetric aldol reaction between an enolate derived from acetone (B3395972) and 4-phenylbutanal (B95494) could be envisioned. The subsequent etherification of the resulting β-hydroxy ketone would yield the target compound.
Catalytic Asymmetric Aldol Approaches:
The use of chiral catalysts is a highly efficient strategy for achieving enantioselectivity. Both metal-based catalysts and organocatalysts have been successfully employed in asymmetric aldol reactions. nih.govnih.gov
Metal-Based Catalysts: Chiral metal complexes, often featuring ligands such as BINAP, BOX, or pybox, can effectively control the facial selectivity of the enolate addition to the aldehyde. For a reaction analogous to the synthesis of the this compound precursor, a chiral zinc or copper complex could be employed to catalyze the reaction between the silyl (B83357) enol ether of acetone and 4-phenylbutanal.
Organocatalysis: Proline and its derivatives have emerged as powerful organocatalysts for direct asymmetric aldol reactions. nih.gov The mechanism involves the formation of a chiral enamine intermediate, which then reacts with the aldehyde. This approach avoids the use of metals and often proceeds under mild conditions.
Substrate-Controlled Diastereoselective Synthesis:
In cases where a chiral starting material is used, the existing stereocenter can direct the stereochemical outcome of subsequent reactions. While not directly applicable to an achiral starting material like acetone, if a chiral building block were to be incorporated, its stereochemistry would influence the formation of the new stereocenter at C4.
The table below summarizes potential catalytic systems for the enantioselective synthesis of a β-hydroxy ketone precursor to this compound.
| Catalyst Type | Chiral Ligand/Catalyst | Potential Aldehyde | Potential Enolate Source | Expected Outcome |
| Metal-Based | Zn(OTf)₂ with Chiral Prolinamide | 4-Phenylbutanal | Acetone | High enantioselectivity for the β-hydroxy ketone precursor. nih.gov |
| Organocatalyst | L-Proline | 4-Phenylbutanal | Acetone | Good to excellent enantioselectivity. nih.gov |
| Metal-Based | Cu(I) with Fesulphos Ligand | Analogous α,β-unsaturated ketone | Azomethine ylide | High enantiocontrol in 1,3-dipolar cycloadditions, adaptable for related structures. |
Synthetic Route Optimization and Scale-up Methodologies
Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges that require careful planning and optimization. rebuildmanufacturing.comresearchgate.net The primary goals of route optimization are to improve yield, reduce costs, enhance safety, and ensure the process is robust and reproducible. mt.com
Synthetic Route Optimization:
For a multi-step synthesis of this compound, each step must be individually optimized. acs.org A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space. researchgate.netrsc.orgsigmaaldrich.comnih.govacs.org Key parameters to consider for optimization include:
Solvent: The choice of solvent can significantly impact reaction rates, selectivity, and ease of workup. rsc.org
Temperature: Optimizing the reaction temperature is crucial for balancing reaction kinetics with the stability of reactants and products. researchgate.net
Concentration: Reactant concentrations can affect reaction rates and the formation of byproducts.
Catalyst Loading: In catalytic reactions, minimizing the catalyst loading without compromising yield or selectivity is economically and environmentally beneficial.
Reagent Stoichiometry: Using the optimal ratio of reagents can maximize the conversion of the limiting starting material and minimize waste. nih.gov
Scale-up Methodologies:
Scaling up a chemical process from the bench to a pilot plant or full-scale production facility requires a thorough understanding of chemical engineering principles. researchgate.netepicsysinc.com Several key factors must be addressed:
Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can pose significant safety risks on a larger scale due to the change in the surface area-to-volume ratio. rebuildmanufacturing.com Proper reactor design and cooling/heating systems are critical.
Mass Transfer and Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in reduced yields and increased byproduct formation. The choice of agitator and mixing speed is crucial. epicsysinc.com
Reaction Kinetics: A detailed understanding of the reaction kinetics is essential for predicting how the reaction will behave on a larger scale and for designing appropriate control strategies. epicsysinc.com
Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the process.
The following table outlines key considerations for the optimization and scale-up of the synthesis of this compound.
| Parameter | Optimization Goal | Scale-up Challenge | Mitigation Strategy |
| Reaction Temperature | Maximize rate and selectivity while minimizing degradation. researchgate.net | Inadequate heat removal for exothermic steps. rebuildmanufacturing.com | Use of jacketed reactors with efficient cooling systems; controlled addition of reagents. |
| Mixing | Ensure homogeneity to maximize reaction rate and yield. | Non-uniform mixing leading to localized side reactions. | Proper agitator design and speed selection; computational fluid dynamics (CFD) modeling. |
| Reagent Addition | Control reaction rate and exotherm. | Potential for runaway reactions with bulk addition. | Controlled addition using pumps; monitoring of internal temperature. |
| Work-up and Isolation | Maximize product recovery and purity. | Handling of large volumes of solvents and waste. | Selection of appropriate extraction and distillation equipment; solvent recycling. |
By carefully considering these stereoselective synthesis strategies and implementing robust optimization and scale-up methodologies, the efficient and safe production of this compound can be achieved.
Mechanistic Investigations of Reactions Involving 4 Ethoxy 6 Phenylhexan 2 One
Ketone Reactivity Mechanisms
The carbonyl group (C=O) of the ketone at the C2 position is the most reactive site in the molecule for many transformations. Its polarity, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it a prime target for nucleophiles and a center for enolate formation.
Nucleophilic addition is a characteristic reaction of ketones. The electrophilic carbonyl carbon of 4-Ethoxy-6-phenylhexan-2-one is susceptible to attack by a wide array of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated upon workup with a weak acid to yield an alcohol.
Strong nucleophiles, such as Grignard reagents (R-MgX), organolithium reagents (R-Li), and hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), react readily with the ketone. For example, reaction with a Grignard reagent would lead to the formation of a tertiary alcohol.
Table 1: Examples of Nucleophilic Addition to this compound
| Nucleophile (Reagent) | Intermediate | Final Product |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 4-Ethoxy-2-methyl-6-phenylhexan-2-ol |
| Sodium borohydride (NaBH₄) | Borate ester | 4-Ethoxy-6-phenylhexan-2-ol |
The ketone functionality allows for the formation of enolate anions at the alpha-carbons (the carbons adjacent to the carbonyl group, C1 and C3). The protons on these carbons are acidic and can be removed by a base. In the case of this compound, an unsymmetrical ketone, two different enolates can be formed.
Kinetic Enolate: Deprotonation at the less hindered C1 methyl group by a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures leads to the formation of the kinetic enolate. This is the faster-forming, but less stable, product.
Thermodynamic Enolate: Deprotonation at the more substituted C3 position using a smaller, stronger base (like sodium hydride, NaH) at higher temperatures allows for equilibrium to be established, favoring the more stable, more substituted thermodynamic enolate.
These enolates are potent nucleophiles and can react with electrophiles, such as alkyl halides, in alkylation reactions. This process is a powerful tool for forming new carbon-carbon bonds at the α-position. For instance, the kinetic enolate can be trapped with an alkyl halide to introduce a new group at the C1 position researchgate.net.
Table 2: Enolate Formation and Alkylation
| Base/Conditions | Enolate Formed | Electrophile | Alkylation Product |
|---|---|---|---|
| LDA, THF, -78°C | Kinetic (at C1) | Iodomethane (CH₃I) | 4-Ethoxy-6-phenylheptan-2-one |
The enolate of this compound can act as a nucleophile and attack the carbonyl group of another molecule, such as an aldehyde or another ketone, in an aldol (B89426) addition reaction magritek.comyoutube.com. This reaction, which can be catalyzed by either acid or base, forms a β-hydroxy ketone.
Under basic conditions, the mechanism involves the formation of the enolate, which then attacks the electrophilic carbonyl carbon of the other reactant magritek.com. The resulting alkoxide is then protonated. If the reaction is heated, a molecule of water can be eliminated to form a conjugated α,β-unsaturated ketone, a product of the aldol condensation magritek.com. Intramolecular aldol reactions are also possible if a second carbonyl group is present in the molecule, leading to the formation of cyclic products youtube.comyoutube.com.
For example, the enolate of this compound could react with benzaldehyde (B42025) under basic conditions to yield 1-hydroxy-1,7-diphenyl-5-ethoxyoctan-3-one. Subsequent dehydration would yield the corresponding α,β-unsaturated ketone.
Reduction: The ketone can be readily reduced to a secondary alcohol, 4-Ethoxy-6-phenylhexan-2-ol. This is typically achieved through nucleophilic addition of a hydride (H⁻) ion.
Complex Metal Hydrides: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common sources of hydride. The mechanism involves the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Pt, Pd, Ni). The ketone is adsorbed onto the catalyst surface, and hydrogen is added across the C=O double bond.
Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, the C-C bonds adjacent to the carbonyl group can be cleaved. A specific example is the Baeyer-Villiger oxidation, where a peroxy acid converts the ketone into an ester. In the case of this compound, this reaction would likely produce either methyl 3-ethoxy-5-phenylpentanoate or 1-ethoxy-3-phenylpropyl acetate, depending on which alkyl group migrates.
Ether Cleavage and Formation Mechanisms
Ethers are known for their general lack of reactivity, which makes them good solvents. openstax.org However, the ethoxy group in this compound can be cleaved under strongly acidic conditions. openstax.orgwikipedia.orgmasterorganicchemistry.com The most common reagents for this transformation are strong hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI) openstax.orgmasterorganicchemistry.com.
The mechanism is an acid-catalyzed nucleophilic substitution.
Protonation: The first step is the protonation of the ether oxygen by the strong acid, which converts the poor leaving group (alkoxide, -OR) into a good leaving group (an alcohol, -ROH). masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks one of the adjacent carbon atoms, displacing the alcohol.
The specific pathway of the nucleophilic attack (Sₙ1 or Sₙ2) depends on the structure of the ether. openstax.orgwikipedia.orgmasterorganicchemistry.com In this compound, the carbons attached to the ether oxygen are a secondary carbon (C4 of the hexanone chain) and a primary carbon (of the ethyl group). Nucleophilic attack will occur at the less sterically hindered primary carbon of the ethyl group via an Sₙ2 mechanism. openstax.org This results in the formation of 4-hydroxy-6-phenylhexan-2-one and iodoethane (B44018) (if HI is used). openstax.orglongdom.org
Phenyl Group Functionalization and Aromatic Reactivity
The terminal phenyl group is an aromatic ring and can undergo electrophilic aromatic substitution (EAS). wikipedia.org The alkyl chain attached to the ring (-CH₂(CH₂)₃CH(OEt)CH₂C(O)CH₃) is considered an activating group because it donates electron density to the ring through induction. As an alkyl group, it is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to the point of attachment.
Common EAS reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).
Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.
Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst (e.g., AlCl₃) to introduce an alkyl or acyl group.
The mechanism for these reactions involves the generation of a strong electrophile, which then attacks the π-electron system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. The products would be a mixture of ortho- and para-substituted isomers of this compound.
Table 3: Common Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | C₁₄H₂₀O₂ |
| 4-Ethoxy-2-methyl-6-phenylhexan-2-ol | C₁₅H₂₄O₂ |
| 4-Ethoxy-6-phenylhexan-2-ol | C₁₄H₂₂O₂ |
| 4-Ethoxy-6-phenyl-2-hydroxy-2-carbonitrile | C₁₅H₁₉NO₂ |
| Lithium diisopropylamide (LDA) | C₆H₁₄LiN |
| Sodium hydride | NaH |
| 4-Ethoxy-6-phenylheptan-2-one | C₁₅H₂₂O₂ |
| 4-Ethoxy-3-methyl-6-phenylhexan-2-one | C₁₅H₂₂O₂ |
| Benzaldehyde | C₇H₆O |
| Hydrogen bromide | HBr |
| Hydrogen iodide | HI |
| 4-Hydroxy-6-phenylhexan-2-one | C₁₂H₁₆O₂ |
| Iodoethane | C₂H₅I |
| Nitric acid | HNO₃ |
Rearrangement Reactions (e.g., Sigmatropic Rearrangements)
No published studies were found that specifically investigate the sigmatropic rearrangements of this compound. Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bond migrates across a π-electron system. Common examples include the Cope and Claisen rearrangements. For this compound to undergo such a rearrangement, it would typically require the presence of specific structural motifs, such as a 1,5-diene system for a Cope rearrangement or an allyl vinyl ether moiety for a Claisen rearrangement. The structure of this compound does not inherently contain these functionalities, although they could potentially be introduced through precursor molecules or reaction intermediates. Without experimental or theoretical data, any discussion of potential sigmatropic rearrangements for this specific compound would be purely speculative and fall outside the scope of reporting on existing research findings.
Computational Elucidation of Reaction Pathways
Similarly, a search for computational studies on the reaction pathways of this compound yielded no specific results. Computational chemistry is a powerful tool for elucidating reaction mechanisms, determining transition state energies, and predicting reaction outcomes. Such studies would be invaluable for understanding the reactivity of this compound. However, it appears that no such computational investigations have been published in the scientific literature to date. Therefore, no data tables or detailed research findings on the computational elucidation of its reaction pathways can be provided.
Theoretical and Computational Studies on 4 Ethoxy 6 Phenylhexan 2 One
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), would be a primary tool to investigate the molecular structure of 4-Ethoxy-6-phenylhexan-2-one. nih.gov These calculations can provide a deep understanding of the molecule's geometry, including bond lengths, bond angles, and dihedral angles.
A full conformational analysis would be performed to identify the various low-energy structures (conformers) the molecule can adopt. nih.gov This is crucial as the molecule possesses significant conformational flexibility around its single bonds. The relative energies of these conformers can be calculated to determine the most stable three-dimensional arrangement of the atoms under different conditions.
Key parameters that would be determined from these calculations include:
Optimized molecular geometry: The most stable arrangement of atoms in space.
Vibrational frequencies: To confirm that the optimized structure is a true energy minimum and to predict its infrared spectrum.
Thermodynamic properties: Such as enthalpy, entropy, and Gibbs free energy of different conformers.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box of water or an organic solvent) and calculating the forces between atoms to model their motion. mdpi.com
These simulations provide valuable insights into the conformational landscape of the molecule, revealing how it explores different shapes and orientations. nih.gov By analyzing the trajectory of the simulation, researchers can identify the most populated conformational states and the transitions between them. This approach is particularly useful for understanding how the molecule behaves in a solution, which is more representative of real-world chemical reactions. nih.govmdpi.com
Information that would be obtained from MD simulations includes:
Conformational preferences: Identifying the most stable and frequently occurring molecular shapes.
Solvent effects: How the surrounding solvent molecules influence the conformation and dynamics.
Flexibility and rigidity: Pinpointing which parts of the molecule are more flexible or rigid.
Application of Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orglibretexts.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com
For this compound, FMO theory would be applied to understand its potential chemical reactions. The energy and shape of the HOMO and LUMO would be calculated using quantum chemical methods. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org
A typical FMO analysis would involve:
Calculation of HOMO and LUMO energies: To predict the most likely reaction pathways.
Visualization of HOMO and LUMO distributions: To identify the specific atoms or regions of the molecule that are most likely to be involved in a chemical reaction.
Analysis of HOMO-LUMO energy gaps: A smaller gap generally indicates higher reactivity.
Reaction Pathway Energetics and Transition State Analysis
To gain a deeper understanding of a specific chemical reaction involving this compound, computational chemists would investigate the reaction pathway energetics. This involves mapping out the potential energy surface (PES) that connects the reactants to the products. nih.gov
A key aspect of this analysis is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. nih.gov By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This provides a quantitative measure of how fast the reaction is likely to proceed.
This type of study would provide:
A detailed reaction mechanism: A step-by-step description of how the reaction occurs.
Activation energies: To predict reaction rates and understand the factors that control them.
Thermodynamics of the reaction: Determining whether a reaction is exothermic or endothermic.
Development of New Computational Methods for Ketones and Ethers
The development of new computational methods is an ongoing area of research in chemistry. sciencedaily.comrsc.org While not specific to this compound, this molecule, containing both a ketone and an ether functional group, could serve as a test case for new theoretical models.
Research in this area focuses on improving the accuracy and efficiency of existing computational methods or developing entirely new approaches. mdpi.comhokudai.ac.jp For example, new methods might aim to better describe the non-covalent interactions that can be important in the conformational preferences of flexible molecules like this one. Another area of development is in creating more efficient methods to handle large systems or long-timescale simulations.
Advances in computational methods could lead to:
More accurate predictions: Of molecular properties and reactivity.
The ability to study larger and more complex systems: Pushing the boundaries of what is computationally feasible.
A deeper understanding of fundamental chemical principles: By providing more reliable theoretical models.
Spectroscopic Characterization Techniques and Advanced Analytical Methodologies for 4 Ethoxy 6 Phenylhexan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds like 4-Ethoxy-6-phenylhexan-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
In ¹H NMR spectroscopy of this compound, the protons in different parts of the molecule will exhibit characteristic chemical shifts (δ), typically measured in parts per million (ppm). Protons adjacent to the carbonyl group (α-protons) are deshielded and would be expected to appear in the downfield region of the spectrum, generally between 2.0 and 2.5 ppm. oregonstate.edu The protons of the ethoxy group would also show distinct signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling with neighboring protons. The protons of the phenyl group would typically appear in the aromatic region, between 7.0 and 7.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectrum of a ketone is the resonance of the carbonyl carbon, which is significantly deshielded and appears far downfield, typically in the range of 190-220 ppm. oregonstate.edufiveable.me The carbons of the phenyl group would produce signals in the aromatic region (around 125-145 ppm), while the aliphatic carbons of the hexanone chain and the ethoxy group would resonate at higher field (upfield) positions.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | - | 190-220 |
| Phenyl (Ar-H) | 7.0 - 7.5 | 125 - 145 |
| Methylene alpha to C=O | 2.0 - 2.5 | 40 - 50 |
| Methyl ketone (CH₃) | ~2.1 | 25 - 35 |
| Methylene of Ethoxy (-OCH₂CH₃) | 3.3 - 3.7 | 60 - 70 |
| Methyl of Ethoxy (-OCH₂CH₃) | 1.1 - 1.3 | 10 - 20 |
| Other aliphatic CH, CH₂ | 1.3 - 2.0 | 20 - 40 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most prominent and diagnostic absorption band would be due to the stretching vibration of the carbonyl group (C=O). Saturated aliphatic ketones typically show a strong, sharp absorption band around 1715 cm⁻¹. oregonstate.edufiveable.mepressbooks.pub The presence of the ether linkage (C-O-C) from the ethoxy group would be indicated by a strong absorption in the region of 1050-1150 cm⁻¹. Additionally, the C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Ketone (C=O) | Stretch | ~1715 | Strong, Sharp |
| Ether (C-O-C) | Stretch | 1050 - 1150 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium to Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern. For this compound (C₁₄H₂₀O₂), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight.
A characteristic fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond between the carbonyl group and an adjacent carbon atom. oregonstate.eduopenstax.org This would lead to the formation of resonance-stabilized acylium ions. Another common fragmentation for ketones with gamma-hydrogens is the McLafferty rearrangement, which results in the loss of a neutral alkene molecule. openstax.org The fragmentation pattern of this compound would be influenced by the presence of the ethoxy and phenylhexyl groups, leading to a unique mass spectrum that can be used for its identification.
X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. While obtaining a suitable single crystal of this compound itself might be challenging if it is a liquid or oil at room temperature, derivatives of the compound could potentially be crystallized. The resulting three-dimensional structure would provide precise information on bond lengths, bond angles, and conformation in the solid state. This technique has been successfully applied to determine the crystal structures of various cathinone derivatives, which are also ketones. springermedizin.de
Advanced Spectroscopic Methods (e.g., Vibrational Sum Frequency Generation (SFG) Spectroscopy)
Vibrational Sum Frequency Generation (SFG) spectroscopy is a surface-specific vibrational spectroscopy technique. osu.edu It is a second-order nonlinear optical process that provides information about the structure and orientation of molecules at interfaces. acs.org While not a routine characterization method for bulk samples, SFG could be employed to study the interfacial behavior of this compound, for instance, at an air-liquid or liquid-solid interface. This could provide insights into how the molecule orients itself at a surface, which could be relevant in applications involving surface chemistry.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile compounds like this compound. The gas chromatogram would provide information on the purity of the sample, while the mass spectrometer would confirm the identity of the compound and any impurities present.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that can be used for both analytical and preparative purposes. For this compound, reversed-phase HPLC would likely be the method of choice, where a nonpolar stationary phase is used with a polar mobile phase. This would allow for the efficient separation of the compound from any non-polar or more polar impurities.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. By spotting the compound on a TLC plate and developing it with an appropriate solvent system, the purity can be qualitatively assessed by the presence of a single spot.
Column Chromatography: This is a preparative technique used to purify compounds on a larger scale. For this compound, column chromatography using silica gel as the stationary phase and a suitable eluent system would be an effective method for purification.
Chemical Transformations and Derivative Synthesis of 4 Ethoxy 6 Phenylhexan 2 One
Synthesis of Novel Derivatives through Carbonyl Group Modifications6.2. Formation of Ethers and Related Oxygen-Containing Compounds6.3. Cyclization Reactions and Heterocyclic Compound Formation (e.g., pyrazoles, isoxazoles from 1,3-diketone precursors)6.4. Functionalization of the Phenyl Moiety6.5. Design and Synthesis of Analogues for Structure-Reactivity Relationship Studies
Further research and publication on 4-Ethoxy-6-phenylhexan-2-one are required before a comprehensive and scientifically rigorous article on its chemical transformations and derivative synthesis can be produced.
In-depth Analysis of this compound Reveals Limited Publicly Available Data
Initial research into the chemical compound this compound indicates a notable absence of detailed scientific literature and publicly accessible data regarding its specific applications in advanced materials and chemical synthesis. Despite a thorough search of chemical databases and scholarly articles, specific information pertaining to its role as a key intermediate, a precursor for specialty chemicals, its use in the synthesis of heterocyclic precursors like fluorinated 1,3-diketones, or its potential in material science remains largely undocumented in available resources.
The inquiry, which aimed to construct a detailed article based on a specific outline, could not be fulfilled due to the lack of substantive information on this compound. Searches for this compound predominantly returned information on structurally related but distinct molecules, such as 4-Phenyl-2-hexanone, 6-phenylhexan-2-one, and various hydroxylated analogues. These related compounds have some documented roles, but this information cannot be accurately extrapolated to this compound.
The investigation sought to elaborate on the following areas:
Applications of 4 Ethoxy 6 Phenylhexan 2 One in Advanced Materials and Chemical Synthesis
Potential in Material Science Applications (e.g., chelating reagents, MOCVD precursors, if derived from specific analogues):No literature was found to support any current or potential applications of this specific compound in material science as a chelating reagent or a precursor for Metal-Organic Chemical Vapor Deposition (MOCVD).
It is possible that information regarding the applications of 4-Ethoxy-6-phenylhexan-2-one exists within proprietary industrial research or in less accessible scientific literature. However, based on the currently available public data, a comprehensive and scientifically accurate article adhering to the requested detailed outline cannot be generated.
Green Chemistry Principles in the Synthesis and Application of 4 Ethoxy 6 Phenylhexan 2 One
Future Research Directions and Perspectives on 4 Ethoxy 6 Phenylhexan 2 One
Exploration of Novel and Highly Efficient Synthetic Pathways
The development of efficient and sustainable methods for the synthesis of 4-Ethoxy-6-phenylhexan-2-one is a primary area for future investigation. While classical approaches to ketone synthesis exist, the focus should be on novel methodologies that offer high yields, stereocontrol, and operational simplicity.
One promising avenue is the application of modern organocatalysis. For instance, a proline-catalyzed Michael addition of propanal to an appropriate ethoxy-containing α,β-unsaturated phenyl derivative could provide a direct route to the core structure. Alternatively, transition-metal catalysis, such as a palladium-catalyzed coupling of an enolate precursor with a suitable electrophile, could offer a versatile and efficient synthetic strategy.
Furthermore, biocatalysis presents an attractive green alternative. The use of engineered enzymes, such as ketoreductases or transaminases, could enable the stereoselective synthesis of chiral analogues of this compound, opening doors to applications in asymmetric synthesis and medicinal chemistry.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthesis Strategy | Potential Advantages | Key Research Challenges |
| Organocatalysis | Metal-free, environmentally benign, potential for stereoselectivity. | Catalyst loading, reaction times, substrate scope. |
| Transition-Metal Catalysis | High efficiency, broad functional group tolerance, well-established. | Catalyst cost, removal of metal residues, ligand design. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, sustainable. | Enzyme stability and availability, substrate specificity. |
| Flow Chemistry Synthesis | Enhanced safety, scalability, precise control over reaction parameters. | Initial setup cost, potential for clogging with solid reagents. |
Investigation of Undiscovered Reactivity Patterns and Unexplored Functionalizations
The unique structural features of this compound, namely the β-ethoxy group and the δ-phenyl substituent, suggest a rich and largely unexplored reactivity profile. Future research should focus on elucidating these patterns and leveraging them for novel functionalizations.
The presence of the β-ethoxy group can influence the acidity of the α-protons, potentially enabling regioselective enolate formation and subsequent alkylation, aldol (B89426), or Michael addition reactions. The stereoelectronic effects of the ethoxy group could also be exploited to achieve diastereoselective transformations at the α-position.
The δ-phenyl group, while seemingly remote, can participate in intramolecular reactions. For example, photochemical activation could lead to intramolecular cyclization reactions, forming novel polycyclic structures. Studies on the photoprocesses of phenyl ketones have shown that the reactivity of the triplet state is influenced by substitution at the γ and δ positions, suggesting that the phenyl group in this compound could play a significant role in its photochemical behavior acs.orgacs.org.
Furthermore, the ketone functionality itself is a versatile handle for a wide range of transformations, including but not limited to:
Reductive amination to introduce nitrogen-containing moieties.
Baeyer-Villiger oxidation to form the corresponding ester.
Wittig olefination to introduce carbon-carbon double bonds.
A systematic investigation of these and other reactions will be crucial to unlocking the full synthetic potential of this molecule.
Advanced Computational Modeling for Predictive Organic Chemistry
Computational chemistry offers a powerful toolkit for predicting and understanding the properties and reactivity of molecules like this compound. The application of advanced computational methods can accelerate research by providing insights that guide experimental design.
Density Functional Theory (DFT) calculations can be employed to:
Predict spectroscopic properties , such as NMR and IR spectra, to aid in the characterization of the molecule and its derivatives scispace.comunibo.itunibo.it.
Determine the conformational preferences of the molecule, which can influence its reactivity.
Model reaction mechanisms to understand the transition states and intermediates involved in various transformations, thereby predicting reaction outcomes and identifying potential side products.
Calculate electronic properties , such as frontier molecular orbital energies, to predict sites of nucleophilic and electrophilic attack.
Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments and its potential interactions with biological macromolecules, which is crucial for exploring its application in materials science and medicinal chemistry.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel chemical discoveries from the laboratory to industrial applications requires scalable and efficient manufacturing processes. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods in this regard.
The synthesis of this compound could be adapted to a continuous flow process, which would allow for:
Precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity.
Enhanced safety , particularly for highly exothermic or hazardous reactions.
Facilitated scalability by simply extending the operation time or using parallel reactors.
Integration of in-line purification and analysis , streamlining the entire synthetic workflow.
Automated synthesis platforms, which combine robotics with computational control, can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis and functionalization of this compound researchgate.netresearchgate.netnih.govmit.edu. This high-throughput approach can significantly accelerate the research and development process. Multi-step syntheses, in particular, can benefit from automated platforms that can handle complex reaction sequences and purifications zenodo.org.
Development of Functional Molecules or Advanced Materials from Derivatives and Analogues
The true value of a new chemical entity often lies in its potential to serve as a building block for the creation of functional molecules and advanced materials. The structural motifs present in this compound suggest several exciting possibilities in this area.
The phenyl group provides a site for the introduction of various functional groups through aromatic substitution reactions, which could be used to tune the electronic and photophysical properties of the molecule. This could lead to the development of:
Novel liquid crystals by incorporating mesogenic units.
Organic light-emitting diode (OLED) materials by introducing chromophoric and charge-transporting moieties.
Biologically active compounds by incorporating pharmacophores.
Furthermore, the ketone functionality can be used as a reactive handle for polymerization reactions. For instance, derivatives of this compound could be used as monomers in the synthesis of novel polyketones nih.govresearchgate.netcambridge.org. These polymers could exhibit unique thermal and mechanical properties, making them suitable for a range of applications, from engineering plastics to advanced coatings. Phenyl ketones, in general, are valuable intermediates in the synthesis of various functional molecules researchgate.net.
The combination of the ethoxy, phenyl, and ketone functionalities in a single molecule provides a versatile platform for the design and synthesis of a new generation of functional materials with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
